molecular formula C5H7N3O2 B077943 2-Ethyl-4-nitro-1H-imidazole CAS No. 13230-03-0

2-Ethyl-4-nitro-1H-imidazole

Cat. No. B077943
CAS RN: 13230-03-0
M. Wt: 141.13 g/mol
InChI Key: MXNAZXOOFZKJEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives often involves specific reactions like hydrolysis, alkylation, and nitro-reductive cyclization. For instance, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to a related imidazole compound, demonstrating the complexity of these synthesis processes (Wu, Liu, & Ng, 2005).

Molecular Structure Analysis

Imidazole derivatives exhibit varied and complex molecular structures. For example, 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid, a compound similar to 2-Ethyl-4-nitro-1H-imidazole, forms a planar structure and involves hydrogen bonding in a three-dimensional network (Wu, Liu, & Ng, 2005).

Chemical Reactions and Properties

Imidazole compounds are known for their versatile chemical reactions. For instance, 1-methyl-2-chloromethyl-5-nitroimidazole reacts with tertiary nitronate anions, leading to the formation of 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond (Crozet et al., 1985).

Physical Properties Analysis

The physical properties of imidazole derivatives can be quite distinct. For instance, the structure of 1-methyl-4-nitro-1H-imidazole has been characterized through spectroscopic techniques, offering insights into its physical aspects (Shahid et al., 2016).

Chemical Properties Analysis

The chemical properties of imidazole derivatives are often explored through various spectroscopic techniques. For example, studies on 1-(2-ethylsulfonylethyl)-2-methyl-5-nitro-imidazole, a related compound, have involved detailed spectroscopic elucidation and computational analysis (Manjusha et al., 2020).

Scientific Research Applications

  • Biological Activity and Drug Synthesis : Research on 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives demonstrates their significant β-glucuronidase inhibitory activity, indicating potential applications in drug development (U. Salar et al., 2017).

  • Electrochemical Studies : An electrochemical study of tinidazole, a compound closely related to 2-Ethyl-4-nitro-1H-imidazole, at mercury electrodes, reveals insights into its behavior in different pH environments, contributing to our understanding of its properties in various conditions (J. M. Fonseca et al., 1993).

  • Antileishmanial Activity : A study on imidazole hydrazone compounds, including 2-(4-nitro-1H-imidazol-1-yl) derivatives, showed antileishmanial effects against Leishmania chagasi, suggesting their potential as bioreducible antileishmanial prodrug candidates (Ana P. A. Oliveira et al., 2019).

  • Biodegradability Studies : Research on the biodegradability of imidazole derivatives, including 2-ethyl-4-nitro-1H-imidazole, through the modulation of two histidine degradation enzymes, provides insights into their environmental impact and degradation pathways (V. Veeraragavan, R. Narayanaswamy, & R. Chidambaram, 2017).

Safety And Hazards

The safety data sheet for 2-Ethyl-4-nitro-1H-imidazole suggests that if inhaled, the victim should be moved into fresh air . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Future Directions

Imidazoles have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of 2-Ethyl-4-nitro-1H-imidazole could be in the development of new drugs .

properties

IUPAC Name

2-ethyl-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-4-6-3-5(7-4)8(9)10/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNAZXOOFZKJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157469
Record name 2-Ethyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-nitro-1H-imidazole

CAS RN

13230-03-0
Record name 2-Ethyl-4-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13230-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-4-nitro-1H-imidazole
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Record name 2-Ethyl-4-nitro-1H-imidazole
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Record name 2-ethyl-4-nitro-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
NA Al-Masoudi, YA Al-Soud… - Antiviral Chemistry …, 2007 - journals.sagepub.com
… 2005) has focused on the synthesis of 5-alkylamino, 5-alkylsulphanyl and 2-alkylthio-1-piperizanyl derivatives of 1benzyl-2-ethyl-4-nitro-1H-imidazole …
Number of citations: 18 journals.sagepub.com
YA Al-Soud, NA Al-Masoudi, E DE CLERCQ… - Acta …, 2007 - hrcak.srce.hr
… 1-(Benzyl-2-ethyl-4-nitro-1H-imidazole-5-yl)piperazine 1 has been selected for the synthesis of our target, amide molecules, by treatment with different acyl chlorides. Thus, treatment of …
Number of citations: 43 hrcak.srce.hr
H Tashtoush, Y Al-Soud, A Maslat, M Shkoor… - Jordan Journal of …, 2007 - jjc.yu.edu.jo
… A series of 5-sulphanyl derivatives of 1-Benzyl-2-alkyl-4-nitro-1H-imidazoles (5-9) were prepared by the coupling method of 3-(1-Benzyl-2-ethyl-4-nitro-1H-imidazole-5ylsulfanyl)…
Number of citations: 6 jjc.yu.edu.jo
NA Al‐Masoudi, YA Al‐Soud… - Chemistry & …, 2006 - Wiley Online Library
… 1-Benzyl-5-[(4-chlorophenyl)sulfanyl]-2-ethyl-4-nitro-1H-imidazole (22). From 4-… 1-Benzyl-5-[(4-bromophenyl)sulfanyl]-2-ethyl-4-nitro-1H-imidazole (23). From 4-bromobenzenethiol (…
Number of citations: 28 onlinelibrary.wiley.com
RA Al-Qawasmeh, YA Al-Soud, KAS Alhelal… - … New Crystal Structures, 2020 - degruyter.com
… To a solution of 5-bromo-1-benzyl-2-ethyl-4-nitro-1H-imidazole [6] (3.10 g, 10.0 mmol) in iPrOH (50 mL) was added 3-mercapto-propanoic acid (1.06 g, 10.0 mmol) and KOH (0.56 g, …
Number of citations: 1 www.degruyter.com
YA Al‐Soud, NA Al‐Masoudi, E De Clercq… - Heteroatom …, 2007 - Wiley Online Library
… Benzyl-5-bromo-2ethyl-4-nitro-1H-imidazole 4 has been selected for the synthesis of our targets by treatment with different alkylsulfanyl nucleophiles such as ethyl 2mercaptoacetate …
Number of citations: 30 onlinelibrary.wiley.com
K Bhagdev, S Sarkar - Medical Sciences Forum, 2021 - mdpi.com
… 1-benzyl-5-bromo-2-ethyl-4-nitro-1H-imidazole was reacted with 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazine, and it will result in the targeted compound. The resulting …
Number of citations: 10 www.mdpi.com

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